Cas no 2229103-64-2 (tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate)

tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- EN300-1893906
- 2229103-64-2
-
- インチ: 1S/C15H25N3O2/c1-14(2,3)20-13(19)18-10-15(4,5)7-6-12(18)11-8-16-17-9-11/h8-9,12H,6-7,10H2,1-5H3,(H,16,17)
- InChIKey: JMWJPFOOYFKBTF-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1C(C2C=NNC=2)CCC(C)(C)C1)=O
計算された属性
- せいみつぶんしりょう: 279.19467705g/mol
- どういたいしつりょう: 279.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 58.2Ų
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893906-2.5g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 2.5g |
$3809.0 | 2023-09-18 | ||
Enamine | EN300-1893906-0.1g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 0.1g |
$1711.0 | 2023-09-18 | ||
Enamine | EN300-1893906-1.0g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 1g |
$1944.0 | 2023-06-01 | ||
Enamine | EN300-1893906-10.0g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 10g |
$8357.0 | 2023-06-01 | ||
Enamine | EN300-1893906-10g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 10g |
$8357.0 | 2023-09-18 | ||
Enamine | EN300-1893906-1g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 1g |
$1944.0 | 2023-09-18 | ||
Enamine | EN300-1893906-0.5g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 0.5g |
$1866.0 | 2023-09-18 | ||
Enamine | EN300-1893906-0.05g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 0.05g |
$1632.0 | 2023-09-18 | ||
Enamine | EN300-1893906-5g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 5g |
$5635.0 | 2023-09-18 | ||
Enamine | EN300-1893906-0.25g |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
2229103-64-2 | 0.25g |
$1789.0 | 2023-09-18 |
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylateに関する追加情報
tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate, with the CAS number 2229103-64-2, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a dimethyl group, and a pyrazole moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and materials science.
The synthesis of tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine ring. This is followed by the introduction of the tert-butyl and dimethyl groups at specific positions on the ring. The final step involves the attachment of the pyrazole group, which is known for its ability to form hydrogen bonds and participate in π-interactions, thereby enhancing the molecule's bioactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug development. Its structure allows for significant chemical diversity, making it an ideal candidate for exploring various biological activities. For instance, researchers have investigated its ability to modulate enzyme activity, particularly in pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the pyrazole group has been shown to enhance the molecule's binding affinity to certain targets, making it a promising candidate for further exploration.
In addition to its pharmacological applications, tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate has also been studied for its role in materials science. Its unique structure allows for the formation of supramolecular assemblies, which could be utilized in the development of advanced materials such as sensors and catalysts. Recent research has focused on its ability to self-assemble into ordered structures under specific conditions, which could have implications for nanotechnology.
The CAS number 2229103-64-2 serves as a unique identifier for this compound within chemical databases, facilitating its identification and retrieval in scientific literature. This is particularly important given the increasing volume of research being conducted on similar compounds. The availability of accurate and up-to-date information on this compound is essential for researchers aiming to build upon existing work and explore new applications.
In conclusion, tert-butyl 5,5-dimethyl-2-(1H-pyrazol-4-yl)piperidine-1-carboxylate represents a fascinating example of how structural complexity can lead to diverse functional properties. With ongoing research uncovering new insights into its biological and materials-related applications, this compound continues to be an area of active investigation. Its potential as both a drug candidate and a building block for advanced materials underscores its importance in contemporary chemical research.
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